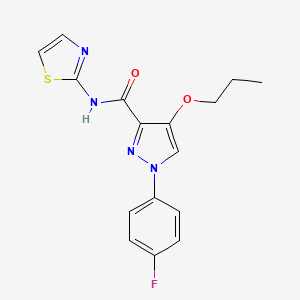
1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a propoxy group, a thiazolyl group, and a pyrazole carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the nitrogen in the pyrazole and thiazole rings, as well as the oxygen in the propoxy group, would likely result in a highly polar molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Characterization :
- The compound's synthesis and analytical characterization, including chromatographic, spectroscopic, and mass spectrometric platforms, are significant for understanding its structural properties. One study focused on the identification and differentiation of similar compounds, emphasizing the importance of correct labeling and identification in research chemicals (McLaughlin et al., 2016).
Antimicrobial Activities :
- Various derivatives of pyrazole, including those similar to the subject compound, have been synthesized and tested for antibacterial and antifungal activities. These studies are crucial for exploring potential pharmaceutical applications (Ragavan et al., 2010).
Structural Analysis :
- Investigations into the crystal structure of related compounds provide insights into their molecular conformation and stability. This information is vital for potential drug design and development (Kariuki et al., 2021).
Cytotoxic Evaluation :
- Studies have been conducted on analogs of pyrazole for their cytotoxicity against cancer cell lines, demonstrating the compound's potential in cancer research and therapy (Ahsan et al., 2018).
Antiproliferative Activities :
- Pyrazole-sulfonamide derivatives, closely related to the main compound, have been synthesized and tested for their antiproliferative activities against various cancer cell lines. These studies contribute to understanding the therapeutic potential of such compounds in cancer treatment (Mert et al., 2014).
Synthesis of Novel Derivatives :
- Research has focused on synthesizing novel fluoro-containing pyrazole-based thiazole derivatives and evaluating their antimicrobial activity, highlighting the compound's versatility in drug discovery (Desai et al., 2012).
Anticonvulsant Activity :
- Some derivatives have been synthesized and evaluated for anticonvulsant activity, showing significant potential in the development of new treatments for seizure disorders (Ahsan et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-4-propoxy-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-2-8-23-13-10-21(12-5-3-11(17)4-6-12)20-14(13)15(22)19-16-18-7-9-24-16/h3-7,9-10H,2,8H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVXSVUXRPYGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=NC=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)
![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)

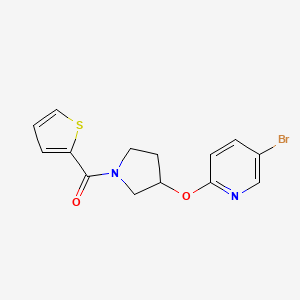
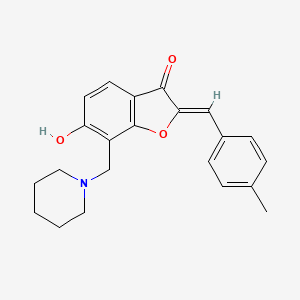
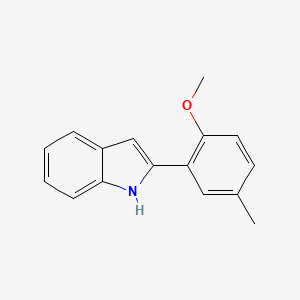
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)
![2-(2-fluorobenzyl)-8-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797622.png)
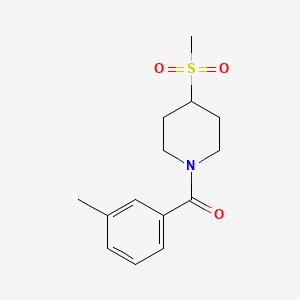

![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)
![2-[(4-fluorophenoxy)methyl]-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2797626.png)
![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2797627.png)
